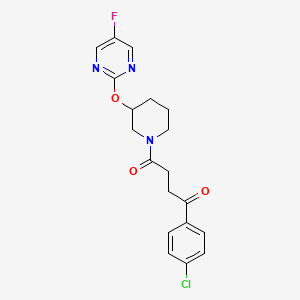

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione

Description

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione is a synthetic organic compound that features a complex structure with multiple functional groups

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O3/c20-14-5-3-13(4-6-14)17(25)7-8-18(26)24-9-1-2-16(12-24)27-19-22-10-15(21)11-23-19/h3-6,10-11,16H,1-2,7-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYRZUYIBMQBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and fluoropyrimidinyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the availability of starting materials, reaction efficiency, and the management of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen or the removal of oxygen.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Metabolic Disorders

Research indicates that compounds similar to 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione may inhibit enzymes involved in metabolic pathways, particularly those related to type 2 diabetes and obesity. For instance, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and reduced fat accumulation .

CNS Disorders

The compound has potential applications in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. The piperidine structure is often associated with neuroactive properties, making it a candidate for further exploration in neuropharmacology .

Case Study 1: Inhibition of Enzymatic Activity

A study demonstrated that similar compounds effectively inhibited key enzymes associated with metabolic syndrome. These findings suggest that this compound could serve as a lead compound for developing new treatments targeting metabolic disorders .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that derivatives of this compound exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism appears to involve modulation of signaling pathways related to inflammation and apoptosis, highlighting the potential for therapeutic use in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione: shares structural similarities with other compounds that have piperidine, chlorophenyl, and fluoropyrimidinyl groups.

1-(4-Chlorophenyl)-4-(3-(pyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-diol: Contains a hydroxyl group instead of a ketone, potentially altering its chemical properties.

Uniqueness

The presence of the fluoropyrimidinyl group in this compound may confer unique properties, such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.

Activité Biologique

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure, which includes a chlorophenyl group, a piperidine moiety, and a fluoropyrimidine derivative. Its molecular formula is with a molecular weight of approximately 391.8 g/mol .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to significant alterations in cellular processes. For instance, it may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity that influences cellular signaling .

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit moderate to strong antibacterial effects against various bacterial strains. For example, compounds containing piperidine rings have shown notable activity against Salmonella typhi and Bacillus subtilis. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic functions .

Enzyme Inhibition

The compound's derivatives have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. In vitro studies have reported IC50 values indicating strong inhibition potential .

Anticancer Properties

Compounds with similar scaffolds have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases or the modulation of cell cycle regulators .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antibacterial Screening : A study synthesized piperidine derivatives and assessed their antibacterial properties against multiple strains, revealing promising results particularly against Gram-negative bacteria .

- Inhibition Studies : Another research focused on enzyme inhibition where several synthesized compounds were tested for AChE activity. The most potent inhibitors demonstrated IC50 values as low as 0.63 µM .

- BSA Binding Affinity : Binding studies with bovine serum albumin (BSA) indicated that certain derivatives exhibited strong binding affinities, suggesting potential for drug formulation and delivery systems .

Data Table: Biological Activities Overview

Q & A

Q. Table 1: Critical Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Base | NaOH (aqueous) | Facilitates nucleophilic substitution |

| Temperature | 0–25°C (step-dependent) | Controls reaction kinetics |

| Final Purification | Recrystallization (ethanol) | Achieves ≥99% purity |

Basic Research: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., chlorophenyl, fluoropyrimidinyl) and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClFNO expected: 443.08 g/mol).

- X-ray Diffraction (XRD) : Resolve dihedral angles between aromatic rings, which influence electronic properties (e.g., planar vs. twisted conformers) .

Advanced Research: How to design experiments analyzing interactions with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., association/dissociation rates) to target proteins .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by crystallographic data from structural analogs (e.g., pyridopyrimidine derivatives) .

Theoretical Framework : Link experiments to hypotheses about target engagement (e.g., kinase inhibition) using established pharmacological models .

Advanced Research: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with modified substituents (Table 2). For example:

Q. Table 2: Bioactivity of Structural Analogs

| Compound | Modification | Observed Activity | Reference |

|---|---|---|---|

| Analog A | 2-fluorophenyl | Anticancer (IC = 1.2 µM) | |

| Analog B | 4-methoxyphenyl | Antimicrobial (MIC = 8 µg/mL) | |

| Target Compound | 5-fluoropyrimidinyl | Dual kinase inhibition |

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

Advanced Research: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test).

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to predict bioavailability .

- PubChem Data Integration : Cross-reference with analogs (e.g., 4-{4-[(5-cyclopropyl-oxazol-3-yl)methyl]piperazinyl}-pyrimidine) for toxicity patterns .

Methodological Guidance: How to ensure reproducibility in synthesis and bioassays?

Recommendations:

- Documentation : Record reaction parameters (e.g., solvent grade, stirring speed) and storage conditions (e.g., inert atmosphere for hygroscopic intermediates) .

- Quality Control : Validate purity via HPLC (≥95% threshold) before biological testing .

- Training : Follow protocols from chemical biology courses (e.g., CHEM/IBiS 416) for standardized experimental design .

Advanced Structural Analysis: How do substituents influence conformational stability and bioactivity?

Methodological Answer:

- Dihedral Angle Analysis : XRD data reveal that chlorophenyl groups at the 4-position enforce a planar conformation, enhancing π-π stacking with aromatic residues in target proteins .

- Fluorine Effects : The 5-fluoropyrimidinyl group increases electronegativity, improving hydrogen bonding with active-site residues (e.g., ATP-binding pockets in kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.